Cas no 1770-31-6 (4-Bromo-2-phenyl-1H-benzo[d]imidazole)
![4-Bromo-2-phenyl-1H-benzo[d]imidazole structure](https://ja.kuujia.com/scimg/cas/1770-31-6x500.png)
4-Bromo-2-phenyl-1H-benzo[d]imidazole 化学的及び物理的性質
名前と識別子
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- 4-Bromo-2-phenyl-1H-benzo[d]imidazole
- BC6036451
- AX8276899
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- インチ: 1S/C13H9BrN2/c14-10-7-4-8-11-12(10)16-13(15-11)9-5-2-1-3-6-9/h1-8H,(H,15,16)
- InChIKey: FIRNYZVCPTVUQH-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC2=C1N=C(C1C=CC=CC=1)N2
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 16
- 回転可能化学結合数: 1
- 複雑さ: 240
- トポロジー分子極性表面積: 28.7
- XLogP3: 3.9
4-Bromo-2-phenyl-1H-benzo[d]imidazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM510980-1g |
4-Bromo-2-phenyl-1H-benzo[d]imidazole |
1770-31-6 | 97% | 1g |
$568 | 2023-02-02 | |
Alichem | A069002801-10g |
4-Bromo-2-phenyl-1H-benzo[d]imidazole |
1770-31-6 | 97% | 10g |
$1,784.88 | 2022-04-02 | |
ChemScence | CS-0029707-5g |
4-Bromo-2-phenylbenzimidazole |
1770-31-6 | 5g |
$1560.0 | 2022-04-27 | ||
ChemScence | CS-0029707-10g |
4-Bromo-2-phenylbenzimidazole |
1770-31-6 | 10g |
$2067.0 | 2022-04-27 | ||
ChemScence | CS-0029707-1g |
4-Bromo-2-phenylbenzimidazole |
1770-31-6 | 1g |
$715.0 | 2022-04-27 | ||
Alichem | A069002801-25g |
4-Bromo-2-phenyl-1H-benzo[d]imidazole |
1770-31-6 | 97% | 25g |
$2,626.40 | 2022-04-02 | |
Alichem | A069002801-5g |
4-Bromo-2-phenyl-1H-benzo[d]imidazole |
1770-31-6 | 97% | 5g |
$1,181.88 | 2022-04-02 |
4-Bromo-2-phenyl-1H-benzo[d]imidazole 関連文献
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
4-Bromo-2-phenyl-1H-benzo[d]imidazoleに関する追加情報
4-Bromo-2-phenyl-1H-benzo[d]imidazole: A Comprehensive Overview
4-Bromo-2-phenyl-1H-benzo[d]imidazole, also known by its CAS number 1770-31-6, is a significant compound in the field of organic chemistry, particularly within the imidazole class of heterocyclic compounds. This compound has garnered attention due to its unique structural properties and potential applications in various scientific domains. In this article, we delve into the structural characteristics, synthesis methods, and recent advancements in the utilization of 4-Bromo-2-phenyl-1H-benzo[d]imidazole.
The molecular structure of 4-Bromo-2-phenyl-1H-benzo[d]imidazole consists of a benzo-fused imidazole ring system with a bromine substituent at the 4-position and a phenyl group at the 2-position. This arrangement imparts distinctive electronic and steric properties to the molecule, making it a valuable substrate for further chemical modifications. The compound's aromaticity and heteroatom content contribute to its reactivity in various chemical reactions, which has been extensively explored in recent studies.
Recent research has highlighted the potential of 4-Bromo-2-phenyl-1H-benzo[d]imidazole in drug discovery and materials science. For instance, studies have demonstrated its ability to act as a scaffold for constructing bioactive molecules with anti-inflammatory and anticancer properties. Additionally, its unique electronic properties make it a promising candidate for applications in optoelectronic materials and sensors.
The synthesis of 4-Bromo-2-phenyl-1H-benzo[d]imidazole typically involves multi-step processes that combine nucleophilic aromatic substitution and cyclization reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and enhancing purity levels. These improvements have facilitated broader accessibility to the compound for both academic and industrial research.
In terms of applications, 4-Bromo-2-phenyl-1H-benzo[d]imidazole has shown promise in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its ability to form stable charge transfer complexes with other organic molecules has been leveraged to create high-performance electronic devices with enhanced efficiency and stability.
Furthermore, the compound's role in medicinal chemistry cannot be overstated. Researchers have explored its potential as a lead compound for developing novel therapeutics targeting various disease states, including cancer and neurodegenerative disorders. The bromine substituent at the 4-position provides a site for further functionalization, enabling the creation of derivatives with tailored pharmacological profiles.
The study of 4-Bromo-2-phenyl-1H-benzo[d]imidazole has also contributed to our understanding of heterocyclic chemistry and its applications in modern science. Its versatile structure serves as a platform for exploring fundamental chemical reactions and mechanisms, providing insights into the design of new compounds with desired properties.
In conclusion, 4-Bromo-2-phenyl-1H-benzo[d]imidazole, CAS number 1770-31..., stands as a testament to the ingenuity of organic chemistry. With ongoing research uncovering new avenues for its application, this compound continues to play a pivotal role in advancing scientific knowledge and technological innovation.
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